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4-(Aminomethyl)-3-methylhexan-3-ol

Cat. No.: B13184463
M. Wt: 145.24 g/mol
InChI Key: HKFSQFWADDIZKE-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Organic Chemistry

From a structural standpoint, 4-(Aminomethyl)-3-methylhexan-3-ol is classified as a tertiary amino alcohol. The "tertiary alcohol" designation arises from the hydroxyl group being attached to a carbon atom that is bonded to three other carbon atoms. The "amino" prefix indicates the presence of a primary amine group (-NH2).

The systematic IUPAC name for this compound is This compound . This name is derived following a set of established rules:

The longest carbon chain containing the principal functional group (the hydroxyl group) is identified as the parent chain, which in this case is a hexane (B92381) chain.

The carbon atoms of the parent chain are numbered to give the hydroxyl group the lowest possible locant, which is 3.

The substituents on the parent chain are then identified and named. There is a methyl group at position 3 and an aminomethyl group at position 4.

The full name is assembled by listing the substituents in alphabetical order, followed by the name of the parent alkane with the "-ol" suffix to denote the alcohol.

Interactive Data Table: Structural and Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Structural Class Tertiary Amino Alcohol

Contextual Significance as a Precursor or Intermediate in Complex Molecule Synthesis

While direct applications of this compound in complex molecule synthesis are not widely reported, its structure suggests significant potential as a precursor or intermediate. Aminomethylated alcohol scaffolds are valuable building blocks in organic synthesis due to the presence of two reactive functional groups. wikipedia.org

The primary amine group can undergo a variety of reactions, including acylation, alkylation, and formation of imines and amides. The tertiary alcohol can be a target for etherification or esterification, although reactions at the sterically hindered tertiary center can be challenging. chemspider.com

The strategic placement of the amino and hydroxyl groups could allow for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. Depending on the reaction conditions, this could lead to the formation of substituted piperidines, oxazines, or other ring systems that are prevalent in many biologically active molecules.

Historical Trajectories of Research on Aminomethylated Alcohol Scaffolds

Research into amino alcohols has a rich history, driven by their presence in numerous natural products and pharmaceuticals. For instance, the simple amino alcohol ethanolamine (B43304) is a fundamental biological molecule. More complex amino alcohols form the backbone of many drugs, including certain beta-blockers and bronchodilators.

The development of synthetic methods to access structurally diverse amino alcohols has been a long-standing goal in organic chemistry. Early methods often involved the reduction of amino acids or their derivatives. Over the decades, more sophisticated and stereoselective methods have been developed. These include the aminohydroxylation of alkenes and the addition of organometallic reagents to amino aldehydes or ketones.

In recent years, there has been a growing interest in the use of aminomethylated scaffolds in the development of new materials and for biological applications. For example, polyvinyl alcohol-based scaffolds have been investigated for tissue engineering. molport.combblunt.com While not directly related to this compound, this highlights the broad utility of alcohol-containing scaffolds in modern science.

The specific lineage of research leading to aminomethylated tertiary alcohols like the title compound is less clear. However, the continuous search for novel molecular architectures for drug discovery and materials science ensures that interest in such bifunctional compounds will persist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B13184463 4-(Aminomethyl)-3-methylhexan-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-(aminomethyl)-3-methylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(6-9)8(3,10)5-2/h7,10H,4-6,9H2,1-3H3

InChI Key

HKFSQFWADDIZKE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C)(CC)O

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethyl 3 Methylhexan 3 Ol

Development of Stereoselective and Enantioselective Pathways

The creation of specific stereoisomers of 4-(Aminomethyl)-3-methylhexan-3-ol is achieved through stereoselective and enantioselective reactions. These methods guide the formation of chiral centers with a high degree of precision.

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of a molecule like this compound, a chiral auxiliary, such as an oxazolidinone derived from an amino alcohol, can be employed. nih.govnih.gov The synthesis begins by acylating the auxiliary. The resulting chiral imide can then be enolized and reacted with an electrophile, for example, in an alkylation or an aldol (B89426) condensation. The steric bulk and defined conformation of the auxiliary block one face of the enolate, forcing the electrophile to attack from the opposite face, thus creating a new stereocenter with high diastereoselectivity. nih.govnih.gov This method is particularly powerful for simultaneously establishing two adjacent stereocenters, as seen in aldol reactions. wikipedia.org

The effectiveness of this approach is demonstrated in studies on related structures where conformationally constrained auxiliaries lead to excellent diastereofacial selectivity. nih.gov For instance, the aldol reaction of a propionyl imide attached to a chiral auxiliary with various aldehydes consistently yields products with high diastereomeric excess. nih.govnih.gov

Table 1: Representative Diastereoselective Aldol Reactions Using a Chiral Auxiliary Data adapted from studies on related chiral oxazolidinone auxiliaries.

Aldehyde (R-CHO)Auxiliary SystemDiastereomeric Excess (d.e.)Yield
IsobutyraldehydeBoron enolate of cyclopentano-oxazolidinone>99%78%
BenzaldehydeBoron enolate of indano-oxazolidinone>99%85%
AcetaldehydeBoron enolate of cyclopentano-oxazolidinone>99%70%
PivaldehydeBoron enolate of indano-oxazolidinone>99%81%

This table illustrates the high levels of stereocontrol achievable with chiral auxiliaries in forming β-hydroxy carbonyl compounds, which are key precursors to γ-amino alcohols.

Asymmetric catalysis represents a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product. ru.nlnih.gov For synthesizing γ-amino alcohols, transition metal-catalyzed hydrogenation of the corresponding β-amino ketones is a direct and powerful route. ru.nlresearchgate.netrsc.org

Research has shown that different diastereomers of a γ-amino alcohol can be selectively produced by choosing the appropriate catalyst system. ru.nlresearchgate.netrsc.org

Synthesis of anti-γ-amino alcohols: Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is effective for producing the anti-diastereomer. These systems typically use a complex of an iridium precursor, such as [IrCp*Cl2]2, with a chiral amino acid amide ligand. ru.nl

Synthesis of syn-γ-amino alcohols: Rhodium-based catalysts are used to obtain the syn-diastereomer. A common system involves a rhodium precursor like Rh(COD)2BF4 combined with a C2-symmetric chiral ligand, such as (R)- or (S)-BINAP, under an atmosphere of molecular hydrogen. ru.nl

The choice of catalyst and the chirality of the ligand are crucial in determining the stereochemical outcome, allowing for the selective synthesis of all four possible diastereomers of a γ-amino alcohol from a chiral β-amino ketone. ru.nl

Table 2: Catalyst-Controlled Diastereoselective Hydrogenation of a β-Amino Ketone Data derived from the synthesis of N-PMP-protected γ-amino alcohols. ru.nl

Substrate StereochemistryCatalyst SystemProductDiastereomeric Ratio (d.r.)
(S)-β-amino ketoneIr / (S,S)-Amide Ligandanti-(2S, 4S)95:5
(S)-β-amino ketoneIr / (R,R)-Amide Ligandanti-(2R, 4S)97:3
(S)-β-amino ketoneRh / (R)-BINAPsyn-(2S, 4S)>99:1
(S)-β-amino ketoneRh / (S)-BINAPsyn-(2R, 4S)70:30

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. researchgate.netrsc.org In the synthesis of amino alcohols, this control can be exerted either by the substrate itself (substrate-controlled) or by chiral reagents or catalysts (reagent-controlled). researchgate.net

A common strategy involves using enantiopure starting materials, such as amino acids, which are readily available from the chiral pool. researchgate.netrsc.org The inherent chirality of the starting material can influence the stereochemical outcome of subsequent reactions. Predictive models, like the Felkin-Anh model, are often used to rationalize the stereoselectivity of nucleophilic additions to chiral carbonyl compounds, which are common intermediates in these syntheses. researchgate.net

However, achieving the desired diastereomer often requires overcoming the inherent bias of the substrate. This is where reagent-controlled methods become essential. As discussed previously, the hydrogenation of β-amino ketones is a prime example of reagent-controlled diastereoselection. ru.nlrsc.org By selecting either an Iridium-based catalyst for asymmetric transfer hydrogenation or a Rhodium-BINAP catalyst for hydrogenation, chemists can selectively generate either the anti or syn γ-amino alcohol products, respectively, often with very high diastereoselectivity. ru.nlresearchgate.netrsc.org This demonstrates a powerful principle where the catalyst system overrides the substrate's natural stereochemical preference to deliver the desired diastereomer.

Multistep Total Synthesis Strategies

The total synthesis of a complex molecule like this compound requires a carefully planned route that assembles the carbon skeleton and introduces functional groups in the correct positions and with the correct stereochemistry.

For this compound, a convergent retrosynthesis might involve the coupling of a chiral fragment containing the aminomethyl group and one stereocenter with a second fragment, such as an ethyl magnesium halide, to form the tertiary alcohol. A linear approach might start from a simple chiral precursor and build the carbon chain step-by-step.

The success of any synthetic strategy hinges on the optimization of key bond-forming reactions. For this compound, the crucial steps are the formation of specific carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Carbon-Carbon Bond Formation: The carbon skeleton can be assembled using a variety of reliable reactions. To create the tertiary alcohol at the C3 position, a Grignard reaction (e.g., addition of an ethyl Grignard reagent to a suitable ketone precursor) is a classic and effective method. Stereocontrol at the C4 position would need to be established prior to this step, for example, using the chiral auxiliary or asymmetric catalysis methods described earlier to set the stereocenter via an aldol or alkylation reaction. wikipedia.orgnih.gov

Carbon-Nitrogen Bond Formation: There are several robust methods for introducing the aminomethyl group. uniurb.it

Reduction of a Nitrile: A common strategy involves the reduction of a cyanohydrin or a related nitrile intermediate. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Reductive Amination: If a corresponding aldehyde precursor is available, reductive amination with ammonia (B1221849) followed by a reducing agent like sodium cyanoborohydride can form the primary amine.

From an Azide (B81097): The amine can be introduced via nucleophilic substitution with an azide salt (e.g., sodium azide) on a suitable electrophile (like a tosylate or halide), followed by reduction of the resulting azide via a Staudinger reaction or catalytic hydrogenation. uniurb.it

Optimization of these steps involves fine-tuning reaction conditions such as solvent, temperature, and catalyst loading to maximize yield and chemoselectivity, ensuring that other functional groups in the molecule remain unaffected. uniurb.it

Protective Group Strategies in Complex Aminomethylated Alcohol Synthesis

The synthesis of complex molecules containing multiple functional groups, such as the amino and hydroxyl groups in this compound, often necessitates the use of protective groups. acs.org These temporary modifications prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. rsc.org In the context of synthesizing complex aminomethylated alcohols, both the amine and alcohol functionalities may require protection depending on the specific reaction conditions.

The choice of a protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal upon completion of the desired transformation. acs.org For the hydroxyl group, common protecting groups include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). acs.org These are readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. acs.org Silyl ethers are generally stable to a wide range of non-acidic reagents. nih.gov

For the amino group, carbamates like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are widely employed. acs.org The Boc group, for instance, is stable under basic and nucleophilic conditions but can be easily removed with acid. rsc.org This orthogonality allows for the selective deprotection of either the alcohol or the amine, a crucial strategy in multi-step syntheses. rsc.org

Table 1: Common Protecting Groups for Alcohols and Amines

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Alcoholtert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazole, DMFTBAF, THF or mild acid
AlcoholBenzyl etherBnNaH, BnBr, THFH₂, Pd/C
Aminetert-ButyloxycarbonylBoc(Boc)₂O, baseStrong acid (e.g., TFA, HCl)
AmineFluorenylmethyloxycarbonylFmocFmoc-Cl, basePiperidine in DMF

In a potential synthesis of this compound, if a stepwise approach is chosen where the amine is introduced early, protection of the amine with a Boc group would be a logical choice. This would allow for subsequent manipulations of the molecule, such as the introduction of the tertiary alcohol, without interference from the nucleophilic amine.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent Selection and Reduction of Waste Streams

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) are effective but pose significant environmental and health risks. rsc.org The trend is to replace these with greener alternatives. nih.gov

For reactions involved in the synthesis of aminomethylated alcohols, such as aminomethylation, greener solvent choices are being explored. mdpi.com Ethanol (B145695), for example, is a bio-based and less toxic solvent that has been successfully used in four-component reactions to synthesize 3-aminomethylated imidazoheterocycles under mild, catalyst-free conditions. rsc.org Water is another highly desirable green solvent, and its use in the aminolysis of epoxides to form β-amino alcohols has been demonstrated to be effective, often without the need for a catalyst. organic-chemistry.org The use of biomass-derived solvents is also a promising area of research. nih.gov

Reducing waste streams goes beyond solvent replacement and involves designing atom-economical reactions. Reductive amination, for instance, is an atom-economical method for amine synthesis as it incorporates the majority of the atoms from the reactants into the final product. organic-chemistry.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also significantly reduce solvent usage and waste generation. acs.org

Table 2: Comparison of Solvents for Chemical Synthesis

SolventClassificationKey Considerations
DichloromethaneHalogenatedEffective, but toxic and environmentally persistent
N,N-Dimethylformamide (DMF)Dipolar AproticWidely used, but reprotoxic
EthanolBio-based, ProticLess toxic, renewable, good for polar reactions
WaterProticGreenest solvent, but limited solubility for nonpolar reactants
2-Methyltetrahydrofuran (2-MeTHF)Bio-based, EtherGreener alternative to THF

Catalyst Development for Enhanced Sustainability

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. For the synthesis of amino alcohols, significant research has focused on developing catalysts that are both highly active and environmentally benign.

In the context of reductive amination, a key step in a potential synthesis of this compound, various catalytic systems have been developed. While traditional methods might use stoichiometric reducing agents like sodium borohydride, catalytic transfer hydrogenation using a hydrogen donor and a metal catalyst is a greener alternative. organic-chemistry.org Recent advancements have focused on using earth-abundant and less toxic metals. For instance, the amination of alcohols has been achieved using catalysts based on nickel and copper. mdpi.com

Furthermore, biocatalysis offers a highly sustainable approach. Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity under mild, aqueous conditions. frontiersin.org The use of waste-derived materials as catalysts is another innovative green approach. For example, kinnow peel waste has been developed as a green catalyst for the synthesis of β-amino alcohols. nih.gov

Exploration of Analogues and Derivatives of 4 Aminomethyl 3 Methylhexan 3 Ol

Rational Design of Structural Analogues

The rational design of structural analogues of 4-(Aminomethyl)-3-methylhexan-3-ol involves a targeted and systematic approach to modify specific functional groups and the carbon skeleton of the molecule. This strategy allows for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships.

ModificationReagent ExampleProduct Class
N-AlkylationAlkyl halide (e.g., Iodomethane)Secondary or Tertiary Amine
N-AcylationAcyl chloride (e.g., Acetyl chloride)Amide
N-SulfonylationSulfonyl chloride (e.g., Tosyl chloride)Sulfonamide

Variations at the Tertiary Hydroxyl Group

The tertiary hydroxyl group offers another avenue for structural diversification. Esterification and etherification are the primary transformations employed to cap or replace this functional group, leading to the formation of esters and ethers, respectively. These modifications can significantly alter the polarity and hydrogen-bonding capacity of the parent compound.

ModificationReagent ExampleProduct Class
EsterificationCarboxylic acid (in the presence of a catalyst)Ester
EtherificationAlkyl halide (in the presence of a base)Ether

Diversification of the Hexane (B92381) Backbone and Methyl Substituents

Alterations to the hexane backbone and the position of the methyl group provide a means to explore the impact of carbon chain length and branching on the compound's characteristics. nih.gov Strategies such as homologation, degradation, and isomerization can be employed to generate a series of analogues with varied lipophilicity and conformational flexibility. nih.gov

ModificationSynthetic StrategyResulting Analogue Type
Chain ExtensionGrignard reaction with a longer chain alkyl halideLonger chain analogue
Chain ShorteningOxidative cleavageShorter chain analogue
IsomerizationAcid-catalyzed rearrangementPositional isomer of the methyl group

Combinatorial Synthesis and Library Generation Utilizing the this compound Scaffold.nih.govnih.govnih.gov

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of compounds, known as libraries. nih.govnih.gov The this compound scaffold is well-suited for such approaches, enabling the generation of diverse libraries of aminomethylated compounds. nih.gov

Solid-Phase Synthesis Techniques for Aminomethylated Compound Libraries

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, where molecules are built step-by-step on a solid support, typically a resin bead. nih.govyoutube.comjabde.comyoutube.com This technique simplifies the purification process, as excess reagents and by-products can be easily washed away after each reaction step. jabde.comyoutube.com For the generation of aminomethylated compound libraries based on the this compound scaffold, the hydroxyl group can be anchored to the solid support. nih.gov The primary amino group is then available for a multitude of reactions with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively. nih.gov

Solution-Phase Parallel Synthesis for Analogue Generation

Solution-phase parallel synthesis offers an alternative to SPS for the generation of compound libraries. In this approach, reactions are carried out in individual reaction vessels, often in a multi-well plate format, allowing for the simultaneous synthesis of a large number of discrete compounds. While purification can be more demanding than in SPS, modern purification techniques have made this a viable and flexible method for library generation. This technique is particularly useful for smaller, focused libraries and when the use of a solid support is not feasible or desirable.

Structure-Activity Relationship (SAR) Hypothesis Generation for Aminomethylated Hexanols

Based on established principles of medicinal chemistry and findings from studies on related amino alcohol compounds, a set of hypotheses can be formulated regarding the structure-activity relationships of aminomethylated hexanols. These hypotheses provide a predictive framework for designing and synthesizing new analogues with desired biological activities.

The core structure of this compound contains several key features that can be systematically modified: the hexanol backbone, the tertiary alcohol at position 3, the methyl group at position 3, and the aminomethyl group at position 4.

Influence of the Alkyl Chain:

The length and branching of the alkyl chain of the hexanol backbone are predicted to significantly influence the compound's lipophilicity and, consequently, its ability to interact with biological membranes and protein targets. An increase in the length of the alkyl chain generally leads to increased lipophilicity, which can enhance binding to hydrophobic pockets within a receptor or enzyme. However, excessive length may also lead to non-specific binding or reduced solubility. Studies on normal aliphatic alcohols have shown a linear relationship between their biological response and their partition coefficient (log Kow), with chemical activity increasing with hydrocarbon chain length. nih.govuky.edu

Role of the Hydroxyl Group:

The tertiary hydroxyl group at the C3 position is a key functional group capable of forming hydrogen bonds. This feature is often critical for the interaction of a drug molecule with its biological target. The presence and position of the hydroxyl group can significantly impact binding affinity and specificity. In many amino alcohol drugs, a hydroxyl group enhances potency by participating in hydrogen bond interactions at the receptor site. pharmacy180.com It is hypothesized that esterification or removal of this hydroxyl group would likely lead to a significant decrease or complete loss of biological activity.

Impact of the Methyl Group at C3:

The methyl group at the C3 position contributes to the steric bulk around the tertiary alcohol. This can influence how the molecule fits into a binding site. Varying the size of this alkyl group (e.g., replacing it with an ethyl or propyl group) could either enhance or hinder binding, depending on the topology of the target. This steric hindrance can also affect the basicity of the nearby amino group. wikipedia.org

Significance of the Aminomethyl Group:

The aminomethyl group at the C4 position is a primary amine, which is typically protonated at physiological pH. This cationic center can form strong ionic interactions with anionic residues (e.g., carboxylate groups) in a biological target. The nature of the amine (primary, secondary, or tertiary) is a critical determinant of activity.

N-Alkylation: Introducing alkyl substituents on the nitrogen atom would create secondary or tertiary amines. This modification alters the basicity, lipophilicity, and hydrogen bonding capacity of the amino group. While tertiary amines can still be protonated, they lose the ability to act as hydrogen bond donors. pharmacy180.comwikipedia.org The size of the N-alkyl or N-aryl groups can also influence binding affinity, with bulky substituents potentially enhancing hydrophobic interactions or causing steric clashes. mdpi.com

Nature of the Amine: The basicity of the amine is a crucial factor. Electron-donating groups on or near the nitrogen atom will increase basicity, while electron-withdrawing groups will decrease it. wikipedia.org The optimal pKa for a particular biological target is a key consideration.

Stereochemistry:

Hypothetical SAR Summary Table:

Structural Modification Hypothesized Effect on Activity Rationale
Lengthening/Shortening Hexanol Chain Modulate potency and selectivityAlters lipophilicity and fit within the binding pocket. nih.govuky.edu
Removal/Esterification of C3-OH Decrease or abolish activityLoss of a key hydrogen bonding interaction site. pharmacy180.com
Varying C3-Alkyl Group Size Potentially increase or decrease activityModifies steric interactions within the binding site. wikipedia.org
N-Alkylation of Aminomethyl Group Modulate potency and selectivityAlters basicity, lipophilicity, and hydrogen bonding capacity. pharmacy180.commdpi.com
Introduction of N-Aryl Groups Potentially increase activityCan introduce additional hydrophobic or pi-stacking interactions. rasayanjournal.co.in
Alteration of Stereochemistry Significant change in activityDifferent stereoisomers will have different 3D shapes and binding affinities. nih.gov

These hypotheses provide a rational basis for the design of future analogues of this compound to probe its mechanism of action and potentially develop compounds with improved therapeutic properties. Experimental validation of these predictions through synthesis and biological testing of the proposed analogues is the next logical step in the drug discovery process.

Advanced Analytical Characterization of 4 Aminomethyl 3 Methylhexan 3 Ol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-(aminomethyl)-3-methylhexan-3-ol from complex mixtures and for quantifying its purity. The polarity imparted by the amine and alcohol groups dictates the choice of appropriate chromatographic conditions.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for a polar compound like this compound often requires derivatization to enhance its chromatographic retention and detection. The primary amine group is a prime target for derivatization, as the underivatized compound may exhibit poor retention on traditional reversed-phase columns and lacks a strong chromophore for UV detection.

A common strategy involves pre-column derivatization with a reagent that introduces a nonpolar, UV-active or fluorescent tag. For instance, derivatization with 4-nitrobenzoyl chloride would convert the primary amine into an amide, increasing its hydrophobicity and allowing for sensitive detection at a wavelength like 254 nm. researchgate.net Method validation would then be performed according to established guidelines to ensure specificity, linearity, accuracy, and precision. mdpi.com

The specificity of the method is confirmed by demonstrating that the peak for the derivatized analyte is well-separated from other potential components in the sample matrix. mdpi.com Linearity is established by creating a calibration curve from a series of standards and ensuring a high coefficient of determination (R² > 0.999). mdpi.com

Table 1: Illustrative HPLC Method Parameters for Derivatized this compound

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Derivatization Reagent 4-Nitrobenzoyl chloride
Detection Wavelength 254 nm researchgate.net
Column Temperature 25 °C researchgate.net
Injection Volume 20 µL
Retention Time (Hypothetical) ~8.5 min

This table is for illustrative purposes and actual conditions may vary.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is non-volatile due to its polar hydroxyl and amino functional groups. Therefore, derivatization is mandatory to increase its volatility and thermal stability for GC analysis.

A two-step derivatization process is often employed. First, the primary amine can be acylated using an agent like trifluoroacetic anhydride. Subsequently, the hydroxyl group can be silylated using a reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). csic.es This process replaces the active hydrogens with nonpolar, thermally stable groups, yielding a derivative suitable for GC separation and mass spectrometry (MS) detection. aocs.orgojp.gov

Table 2: Example GC-MS Parameters for Derivatized this compound

Parameter Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Derivatization Acylation (Trifluoroacetic anhydride) followed by Silylation (MSTFA) csic.es
Detection Mass Spectrometry (MS)
Ionization Mode Electron Ionization (EI)

This table is for illustrative purposes and actual conditions may vary.

The structure of this compound contains at least one stereocenter at the C3 position, meaning it can exist as different enantiomers. Assessing the enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral chromatography is the definitive method for this purpose.

Separation of enantiomers can be achieved either directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral reagent. A more common and effective approach is the direct method using a CSP, often one based on a polysaccharide derivative like cellulose (B213188) or amylose. For compounds with primary amines, pre-column derivatization with a non-chiral reagent (as in HPLC) can improve peak shape and resolution on the chiral column. researchgate.net The mobile phase, typically a mixture of a hydrocarbon like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net

Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralcel OD-H (or similar polysaccharide-based CSP) researchgate.net
Mobile Phase n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 254 nm (assuming derivatization) researchgate.net
Column Temperature 25 °C researchgate.net
Elution Order (Hypothetical) (R)-enantiomer before (S)-enantiomer

This table is for illustrative purposes and actual conditions may vary.

Spectroscopic Structural Elucidation Beyond Routine Identification

While chromatography separates components, spectroscopy provides detailed information about their molecular structure. Advanced spectroscopic methods can reveal the precise arrangement of atoms and the compound's behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of molecules in solution. auremn.org.brresearchgate.net For a flexible aliphatic molecule like this compound, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals unequivocally. mdpi.com

Beyond assignment, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the molecule's preferred conformation in solution. mdpi.com NOESY detects protons that are close in space, providing distance constraints that help build a 3D model of the molecule. This analysis, often combined with quantum mechanical calculations, can reveal the spatial orientation of the aminomethyl group relative to the rest of the alkyl chain, which may be influenced by intramolecular hydrogen bonding between the amine and hydroxyl groups. auremn.org.brfrontiersin.org

Table 4: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

Proton Chemical Shift (δ, ppm) (Hypothetical) Multiplicity
H1 (CH₃-CH₂-CH(CH₃)-) ~0.90 t
H2 (CH₃-CH₂-CH(CH₃)-) ~1.45 m
H4 (-CH(CH₃)-) ~1.60 m
H5 (-C(OH)-CH₂-CH₃) ~1.50 m
H6 (-C(OH)-CH₂-CH₃) ~0.95 t
H7 (-CH(CH₃)-) ~1.05 d
H8 (-CH₂-NH₂) ~2.80 d

This table is for illustrative purposes. Actual shifts depend on solvent and other conditions.

When studying the potential biotransformation of a compound, High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), is the technique of choice. nih.gov In an in vitro setting, such as incubation with liver microsomes or hepatocytes, this compound can undergo various metabolic transformations. sciex.com

HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.gov Common metabolic pathways for a molecule like this include oxidation of the alkyl chain, N-acetylation of the primary amine, or glucuronidation of the tertiary alcohol. By comparing the HRMS data of control samples with incubated samples, new peaks corresponding to potential metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, and the resulting fragmentation pattern provides structural information to confirm the site of modification. sciex.com

Table 5: Potential In Vitro Metabolites of this compound and HRMS Signatures

Biotransformation Structure of Metabolite Change in Mass (Da) Expected Exact Mass (m/z) [M+H]⁺
Parent Compound This compound --- 146.1540
Oxidation Hydroxylation on alkyl chain +15.9949 162.1489
N-Acetylation Acetylation of the amine group +42.0106 188.1645
O-Glucuronidation Glucuronic acid conjugation at the hydroxyl group +176.0321 322.1861

Exact masses are calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a detailed fingerprint of the functional groups present and can offer insights into intermolecular interactions such as hydrogen bonding. libretexts.orgnih.gov For this compound, the combination of a primary amine and a tertiary alcohol within the same aliphatic structure gives rise to a characteristic, albeit complex, vibrational spectrum.

The analysis of the IR and Raman spectra of this compound is fundamentally based on the identification of the vibrational modes associated with its key functional groups: the hydroxyl (-OH) group, the aminomethyl (-CH₂NH₂) group, and the alkyl backbone.

Hydroxyl Group (-OH) Vibrations: The tertiary alcohol moiety is characterized by distinct vibrational modes. The O-H stretching vibration is particularly prominent in the IR spectrum, typically appearing as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. researchgate.netwikipedia.org The broad nature of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the condensed phase. In Raman spectra, the O-H stretching vibration is generally weaker. The C-O stretching vibration of a tertiary alcohol is also a key diagnostic peak, typically observed in the range of 1100-1210 cm⁻¹ in the IR spectrum. chemicalbook.com

Aminomethyl Group (-CH₂NH₂) Vibrations: The primary amine function introduces several characteristic bands. The N-H stretching vibrations of the -NH₂ group are typically observed in the 3300-3500 cm⁻¹ region. acs.orglibretexts.org Primary amines characteristically show two bands in this region: an asymmetric stretching mode at a higher wavenumber (around 3450 cm⁻¹) and a symmetric stretching mode at a lower wavenumber (around 3350 cm⁻¹). libretexts.orgrsc.org These bands are generally sharper and less intense than the O-H stretching band. libretexts.org The N-H bending (scissoring) vibration is another important diagnostic peak, typically found in the range of 1590-1650 cm⁻¹ in the IR spectrum. acs.org The C-N stretching vibration, which is often coupled with other skeletal modes, appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹. acs.org

Alkyl Backbone Vibrations: The aliphatic hexyl chain with a methyl substituent gives rise to a series of C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. wikipedia.org Bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups appear in the 1350-1470 cm⁻¹ range. wikipedia.org

The interplay of these functional groups, particularly through hydrogen bonding, can lead to shifts in the observed vibrational frequencies. For instance, the involvement of the amine group in hydrogen bonding can cause a broadening and shifting of the N-H stretching bands to lower wavenumbers. Similarly, the exact position of the C-O stretching band can be influenced by the molecular environment.

A comparative analysis with structurally similar aminoalcohols, such as 2-amino-2-methyl-1-propanol, can provide further insights. In the carbamate (B1207046) of 2-amino-2-methyl-1-propanol, for example, detailed vibrational analysis has been performed, offering a reference for the assignment of bands in related structures. nih.gov

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Frequency (cm⁻¹) Predicted Raman Intensity
Asymmetric N-H Stretch-NH₂~3450Medium, Sharp~3450Weak
Symmetric N-H Stretch-NH₂~3350Medium, Sharp~3350Weak
O-H Stretch-OH3200-3600Strong, Broad3200-3600Weak
C-H StretchAlkyl2850-3000Medium to Strong2850-3000Strong
N-H Bend (Scissoring)-NH₂1590-1650Medium1590-1650Weak
C-H Bend (Methyl/Methylene)Alkyl1350-1470Medium1350-1470Medium
C-O StretchTertiary Alcohol1100-1210Strong1100-1210Weak
C-N StretchAminomethyl1000-1250Medium1000-1250Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The solid-state conformation of this compound will be significantly influenced by intermolecular interactions, primarily hydrogen bonding. nih.gov The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (-N and -O) facilitates the formation of an extensive hydrogen-bonding network. This network dictates the packing of the molecules in the crystal lattice.

Based on studies of other aminoalcohols, it is anticipated that the crystal structure of this compound will feature prominent hydrogen bonds between the hydroxyl group of one molecule and the amino group of a neighboring molecule (O-H···N), as well as between the amino group of one molecule and the hydroxyl group of another (N-H···O). nih.gov The presence of the aminomethyl group (-CH₂NH₂) allows for a degree of conformational flexibility around the C4-C(aminomethyl) bond. The specific torsion angles adopted in the solid state will be those that minimize steric hindrance while maximizing the stability of the hydrogen-bonding network.

The crystal structure of a related compound, the carbamate of 2-amino-2-methyl-1-propanol, reveals a complex network of hydrogen bonds involving the carbamate, hydroxyl, and amino functionalities. nih.gov This structure serves as a valuable model for predicting the types of intermolecular interactions that may be present in the crystal lattice of this compound.

The determination of the absolute configuration of the chiral center (C4) is a crucial aspect of the crystallographic analysis. By employing a chiral space group and utilizing anomalous dispersion effects, the absolute stereochemistry can be unambiguously assigned as either (R) or (S).

Interactive Data Table: Predicted Crystallographic Parameters and Conformation of this compound

Parameter Predicted Information
Crystal System Likely Monoclinic or Orthorhombic
Space Group Chiral space group (e.g., P2₁, P2₁2₁2₁)
Key Intermolecular Interactions O-H···N and N-H···O hydrogen bonds
Dominant Conformer Conformation that minimizes steric interactions between the hexyl chain, methyl group, and aminomethyl group, while optimizing hydrogen bonding.
Absolute Stereochemistry Determinable for a single enantiomer, yielding either the (R) or (S) configuration at the C4 stereocenter.

Preclinical and Mechanistic Pharmacological Investigations of 4 Aminomethyl 3 Methylhexan 3 Ol Scaffolds

Cellular Pharmacodynamics and Signaling Pathway Elucidation

Cellular pharmacodynamic studies investigate how a compound affects the cell after the initial binding event, focusing on target engagement and the subsequent modulation of intracellular signaling cascades.

The cellular action of gabapentinoids is complex and appears to require uptake into the cell. nih.gov These compounds are structurally similar to endogenous amino acids like L-leucine and are transported across cell membranes by the Large Neutral Amino Acid Transporter 1 (LAT1). wikipedia.orgnih.gov It is therefore hypothesized that the cellular effects of 4-(aminomethyl)-3-methylhexan-3-ol would also depend on this transport mechanism.

Once inside the cell, the compound would engage its primary target, the α2δ subunit of VGCCs. The binding to this subunit is the key receptor occupancy event. wikipedia.orgnih.gov This interaction disrupts the forward trafficking and recycling of the α2δ subunit and its associated α1 pore-forming subunit to the cell surface. nih.govnih.gov The result is a chronic, use-dependent reduction in the number of functional VGCCs at the presynaptic membrane, rather than an acute block of channel function. nih.govpnas.org This mechanism suggests that the therapeutic effects may develop over time with sustained exposure.

Emerging evidence suggests that gabapentinoids can modulate intracellular signaling pathways beyond their primary effect on calcium channels, including the mitogen-activated protein kinase (MAPK) pathways. cellmolbiol.org These pathways are crucial for regulating processes like cell proliferation, inflammation, and apoptosis. cellmolbiol.org

Studies in cell models have shown that gabapentin (B195806) and pregabalin (B1679071) can suppress the activation of the p38 MAPK pathway. nih.gov For example, they were found to inhibit substance P-induced production of pro-inflammatory interleukins (IL-6 and IL-8) in astrocytoma cells by preventing the phosphorylation of p38 MAPK and the subsequent activation of nuclear factor-kappa B (NF-κB). nih.gov Other research in animal models of neuropathic pain has also implicated the p38 MAPK signaling pathway as a target for the antagonistic effects of gabapentin. cellmolbiol.orgnih.govresearchgate.net Therefore, it is plausible that this compound could exert anti-inflammatory or neuroprotective effects by modulating these signaling cascades.

Assessment of In vitro Biological Activities

Neuroprotective or Neuromodulatory Properties in Cell Culture Models

A thorough search for studies investigating the potential of this compound to protect or modulate neuronal cells in culture yielded no results. There is no available data on its effects on neuronal viability, neurite outgrowth, or its ability to mitigate neurotoxic insults in established cell line models.

Antioxidant and Membrane-Protective Efficacy in vitro

No in vitro studies were found that evaluated the antioxidant capacity of this compound. Consequently, there is no information regarding its ability to scavenge free radicals, inhibit lipid peroxidation, or otherwise protect cell membranes from oxidative stress.

Antimicrobial or Anti-inflammatory Potential

Broad screening data for this compound's potential antimicrobial or anti-inflammatory activities also appears to be absent from the public domain. There are no reports of its efficacy against microbial strains or its ability to modulate inflammatory pathways in in vitro assays.

Computational Chemistry and Molecular Modeling of 4 Aminomethyl 3 Methylhexan 3 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of molecules like gabapentin (B195806), an analogue of 4-(Aminomethyl)-3-methylhexan-3-ol. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. chemrevlett.com For gabapentin, DFT studies have shown that the nitrogen atoms of the amine group and the adjacent methylene (B1212753) carbon are significant contributors to the HOMO, indicating their role in electron donation. Conversely, the LUMO is primarily located around the carbon and oxygen atoms of the carboxylate group, which act as electron acceptors. chemrevlett.com

The molecular electrostatic potential (MEP) map is another critical output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This information is vital for understanding intermolecular interactions, including how the molecule might bind to a biological receptor.

Table 1: Calculated Electronic Properties of Gabapentin (Analogue)

ParameterValue (Neutral Form)Value (Zwitterionic Form)Reference
HOMO Energy-6.65 eV-9.85 eV researchgate.net
LUMO Energy0.41 eV-0.87 eV researchgate.net
HOMO-LUMO Gap7.06 eV8.98 eV researchgate.net
Dipole Moment2.10 Debye12.26 Debye researchgate.net

Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

Flexible molecules like this compound and its analogues can adopt multiple three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. The collection of all possible conformations and their corresponding energies forms the molecule's potential energy landscape. acs.org

For gabapentin, which features a flexible cyclohexane (B81311) ring, conformational analysis is particularly important for understanding its biological activity. mdpi.comwikipedia.org The cyclohexane ring can exist in two primary chair conformations, leading to the aminomethyl group being in either an axial (AX) or equatorial (EQ) position. mdpi.com Computational studies, combining molecular mechanics and quantum mechanics, have explored this conformational space in detail. acs.org These studies have identified multiple stable conformers and calculated their relative energies. acs.org

Results from low-temperature NMR have shown that in solution, both axial and equatorial conformers of gabapentin exist, with the equatorial form being more abundant. mdpi.com Computational analyses support this, identifying various low-energy structures. Interestingly, the relative stability of conformers in isolation (gas phase) can differ from their stability in the solid state, where packing forces play a significant role. acs.orgrsc.org This highlights the importance of considering the environment in conformational studies. The conformational flexibility is crucial as different receptors may bind to different conformations of the molecule. wikipedia.org

Table 2: Relative Energies of Gabapentin Conformers

ConformerRelative Energy (ΔE, kJ/mol)DescriptionReference
eq10.00Most stable equatorial conformer acs.org
ax10.38Most stable axial conformer acs.org
eq22.34Second most stable equatorial conformer acs.org
eq33.14Third most stable equatorial conformer acs.org
ax23.51Second most stable axial conformer acs.org

Relative energies calculated using B2PLYP-D/6-311++G(d,p) method.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the complex. chemrevlett.com

MD simulations are used to assess the stability of the predicted binding pose from docking. By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile over the simulation time suggests that the complex is in a stable equilibrium. chemrevlett.com

Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions. For instance, MD simulations have been used to study the intercalation and release of gabapentin from layered double hydroxide (B78521) (LDH) nanocarriers, a potential drug delivery system. chemrevlett.comchemrevlett.com These simulations calculated the Mean Square Displacement (MSD) to show that water molecules were released faster than the drug molecules from the LDH structure, providing valuable information for designing controlled-release formulations. chemrevlett.comchemrevlett.com These simulations are computationally intensive but provide a level of detail that is inaccessible through static modeling alone.

In silico Physicochemical Property Predictions Relevant to Biological Systems (e.g., conformational flexibility)

The study of "this compound" and its analogues through computational chemistry provides valuable insights into their molecular characteristics, which are fundamental to understanding their behavior in biological systems. In the absence of extensive experimental data for "this compound" itself, in silico prediction methods and comparative analysis with close structural analogues are employed to estimate its physicochemical properties. These properties, including conformational flexibility, are crucial determinants of a molecule's interaction with biological macromolecules.

Computational tools and databases allow for the prediction of a range of physicochemical properties that are pertinent to a molecule's pharmacokinetic profile. For "this compound", key predicted properties are summarized below. For comparative purposes, data for the closely related analogue "4-(Aminomethyl)-3-ethylhexan-3-ol" is also presented. This analogue differs only by the substitution of a methyl group with an ethyl group at the C3 position, providing a basis for understanding the impact of minor structural modifications.

Table 1: Predicted Physicochemical Properties

Property This compound (Predicted) 4-(Aminomethyl)-3-ethylhexan-3-ol nih.gov
Molecular Formula C₈H₁₉NO C₉H₂₁NO
Molecular Weight 145.24 g/mol 159.27 g/mol
Topological Polar Surface Area (TPSA) 46.25 Ų 46.25 Ų
LogP (Octanol-Water Partition Coefficient) ~1.0-1.5 1.5224
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 2 2
Rotatable Bonds 4 5

The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to permeate cell membranes. For both "this compound" and its ethyl analogue, the TPSA is predicted to be 46.25 Ų, suggesting similar potential for membrane permeability. The LogP value, a measure of lipophilicity, is also comparable between the two compounds, indicating a balanced solubility in both aqueous and lipid environments.

The number of hydrogen bond donors and acceptors is identical for both molecules, reflecting the presence of the primary amine and hydroxyl groups. These functional groups are key to forming interactions with biological targets.

Conformational flexibility, largely determined by the number of rotatable bonds, is a critical factor in a molecule's ability to adopt a specific three-dimensional shape required for binding to a receptor or enzyme. "this compound" possesses four rotatable bonds, which allows for a significant degree of conformational freedom. The primary rotatable bonds are around the C3-C4, C4-C(aminomethyl), C-C(amine), and C2-C3 single bonds.

The rotation around these bonds allows the aminomethyl and hydroxyl groups to orient themselves in various spatial arrangements. This flexibility is crucial for its interaction with biological systems, as it enables the molecule to adapt its conformation to fit into a binding site. The slightly higher number of rotatable bonds in the ethyl analogue (five) suggests it may have a marginally greater degree of conformational flexibility.

For instance, in the related compound "(3S,4S)-4-(aminomethyl)-3-methylcyclohexan-1-one," which has a more rigid cyclic structure, the number of rotatable bonds is reduced to one. nih.gov This highlights how the acyclic nature of "this compound" contributes significantly to its conformational adaptability.

Metabolism and Biotransformation Studies of Aminomethylated Hexanols in Vitro/enzyme Centric

Elucidation of Enzymatic Biotransformation Pathways

Without experimental data from in vitro studies using human liver microsomes, hepatocytes, or recombinant enzymes, the specific enzymatic biotransformation pathways for 4-(Aminomethyl)-3-methylhexan-3-ol remain unelucidated.

Phase I Metabolic Reactions (e.g., hydroxylation, deamination)

Specific hydroxylated or deaminated metabolites of this compound have not been reported in the scientific literature. The cytochrome P450 isoforms that might be responsible for such reactions with this substrate are unknown.

Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

There are no published studies identifying glucuronide or sulfate (B86663) conjugates of this compound. The specific UDP-glucuronosyltransferase or sulfotransferase enzymes that might catalyze these conjugation reactions with this compound have not been identified.

Identification and Characterization of Metabolites in in vitro Systems

A search of scientific databases reveals no studies that have identified or characterized metabolites of this compound in any in vitro system. Consequently, a data table of metabolites cannot be generated.

Enzyme Kinetics and Substrate Specificity of Metabolizing Enzymes

As no studies on the metabolism of this compound have been published, there is no information available regarding the enzyme kinetics (e.g., Km, Vmax) or the substrate specificity of the enzymes that may be involved in its biotransformation. A data table of enzyme kinetic parameters cannot be provided.

4 Aminomethyl 3 Methylhexan 3 Ol As a Versatile Chemical Building Block

Applications in Asymmetric Synthesis of Chiral Compounds

Amino alcohols are a well-established class of compounds utilized as chiral auxiliaries and ligands in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed.

The structure of 4-(Aminomethyl)-3-methylhexan-3-ol, containing a chiral center and both amino and hydroxyl functional groups, suggests its potential as a chiral auxiliary. The nitrogen and oxygen atoms can chelate to a metal center, forming a rigid, sterically defined environment that can direct the approach of a reagent to a substrate.

Hypothetical Application as a Chiral Auxiliary:

Reaction Type Potential Role of this compound Expected Outcome
Asymmetric AlkylationThe amino alcohol could be converted into a chiral amide or oxazolidinone. Deprotonation followed by reaction with an alkyl halide would likely proceed with high diastereoselectivity due to the steric hindrance provided by the auxiliary.Formation of a new stereocenter with a predictable configuration.
Asymmetric Aldol (B89426) ReactionsAs a chiral ligand for a metal catalyst (e.g., titanium, boron), it could control the facial selectivity of enolate addition to an aldehyde.Synthesis of enantiomerically enriched β-hydroxy ketones.
Asymmetric ReductionThe corresponding oxazaborolidine, formed by reacting with borane, could be used as a catalyst for the stereoselective reduction of prochiral ketones.Production of chiral secondary alcohols in high enantiomeric excess.

Integration into Complex Natural Product Synthesis

Chiral building blocks are fundamental to the total synthesis of complex natural products. A small, enantiomerically pure molecule like this compound could theoretically serve as a key intermediate, introducing its stereocenter and functional groups into a larger, more complex target molecule.

The bifunctional nature of this amino alcohol would allow for sequential or orthogonal chemical modifications. For instance, the amino group could be protected while the hydroxyl group is transformed, or vice versa. This versatility is highly desirable in multi-step syntheses.

Development of Novel Reagents and Synthetic Methodologies Utilizing the Scaffold

The unique scaffold of this compound could be the basis for the development of new reagents and synthetic methods.

Potential Areas of Development:

Novel Ligands: Derivatization of the amino and hydroxyl groups could lead to a new class of bidentate ligands for asymmetric catalysis. For example, phosphine (B1218219) groups could be introduced to create amino-phosphine ligands for transition metal-catalyzed reactions.

Organocatalysts: The amino alcohol itself, or a simple derivative, could function as an organocatalyst for reactions such as asymmetric Michael additions or aldol reactions.

Phase-Transfer Catalysts: Quaternization of the amino group could yield a chiral quaternary ammonium (B1175870) salt, which could be employed as a phase-transfer catalyst for asymmetric alkylations or oxidations.

While these applications are plausible based on the structure of this compound and the known chemistry of similar amino alcohols, the absence of specific research on this compound means that its practical utility in these areas remains undemonstrated in the available literature.

Future Research Trajectories for 4 Aminomethyl 3 Methylhexan 3 Ol

Advanced Synthetic Methodologies and Process Intensification

The future synthesis of 4-(Aminomethyl)-3-methylhexan-3-ol and its derivatives will likely focus on developing more efficient, stereoselective, and sustainable methods. Current approaches to amino alcohol synthesis often rely on multi-step procedures that can be inefficient for large-scale production. google.com Research should therefore be directed towards advanced methodologies that offer improved yields and environmental compatibility.

Key areas for exploration include:

Enantioselective C-H Amination: Recent breakthroughs in radical C-H amination offer a promising route to chiral β-amino alcohols. nih.gov This strategy can bypass the need for chiral precursors by directly installing the amine group with high stereocontrol. nih.gov

Catalytic Cyclodehydration: Direct cyclodehydration of amino alcohols is a straightforward approach to producing cyclic amines, which can be precursors or related structural motifs. orgsyn.org The development of novel catalysts can improve the selectivity and efficiency of these transformations. rsc.org

Process Intensification: Future manufacturing processes should aim for industrial viability by avoiding expensive and toxic reagents and minimizing extreme reaction conditions. google.com This includes exploring one-pot reactions and continuous flow processes to improve efficiency and safety. orgsyn.org

Table 1: Comparison of Synthetic Strategies for Amino Alcohols

Synthetic MethodDescriptionAdvantagesChallenges
Ring-opening of Epoxides Involves reacting an epoxide with an amine. A classic and versatile method. organic-chemistry.orgSimple, utilizes readily available starting materials.Can lack regioselectivity and stereocontrol without specific catalysts or chiral reagents.
Asymmetric Transfer Hydrogenation Reduces α-amino ketones or related precursors to the corresponding amino alcohols with high enantioselectivity. organic-chemistry.orgHigh enantioselectivity is achievable.Often requires specialized catalysts and conditions.
Enantioselective C-H Amination Direct functionalization of a C-H bond to introduce an amine group stereoselectively using a chiral catalyst. nih.govAtom-economical, simplifies synthetic routes by avoiding pre-functionalized substrates. nih.govCan be challenging to control regioselectivity and requires development of suitable catalyst systems. nih.gov
Cyclodehydration of Amino Alcohols An intramolecular reaction to form cyclic amines, which can be intermediates. orgsyn.orgrsc.orgProvides direct access to valuable cyclic amine structures.Can lead to mixtures of products (e.g., amides and amines) without selective catalysts. rsc.org

Deepening Mechanistic Understanding of Biological Interactions through Novel Assays

The β-amino alcohol motif is present in numerous biologically active compounds, suggesting that this compound could have interesting pharmacological properties. nih.govresearchgate.net Future research must focus on identifying its specific biological targets and elucidating its mechanism of action through the use of innovative assay technologies.

Key research directives include:

Target Identification: The initial step involves screening the compound against a wide range of biological targets, such as enzymes and receptors, to identify potential interactions. The structural similarity to compounds with known antifungal or anticancer activities suggests these areas as primary starting points. nih.govnih.gov

Development of Novel Assays: High-throughput screening (HTS) campaigns utilizing both biochemical (cell-free) and cell-based assays will be crucial. patsnap.com Cell-free assays can directly measure the interaction with isolated proteins, while cell-based assays provide insights into the compound's effects in a more physiologically relevant context. patsnap.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives of this compound is essential for understanding how structural modifications affect biological activity. nih.gov This will guide the design of more potent and selective compounds.

Table 2: Types of Assays for Elucidating Biological Activity

Assay TypePurposeExamples
Biochemical Assays To determine direct molecular interactions with purified targets like enzymes or receptors. patsnap.comEnzyme inhibition assays, receptor binding assays, surface plasmon resonance (SPR).
Cell-Based Assays To assess the effect of the compound on cellular processes and pathways in a living system. patsnap.comCytotoxicity assays (e.g., MTT assay), reporter gene assays, phenotypic screening. nih.gov
Mechanism of Action (MoA) Studies To understand how the compound exerts its biological effect at a molecular level.Gene expression profiling, proteomics, mechanistic enzymology. nih.gov

Application in Novel Materials Science (e.g., polymerization inhibitors)

The structural features of this compound, specifically the presence of an amine group, suggest potential applications in materials science as a polymerization inhibitor or stabilizer. Amine compounds are known to inhibit the spontaneous polymerization of reactive monomers, which is critical for safe storage and transportation. wikipedia.org

Future research in this area should investigate:

Inhibitory Activity: Testing the effectiveness of this compound in preventing the polymerization of various industrially important monomers, such as styrene (B11656) or acrylates. wikipedia.orggoogle.com

Mechanism of Inhibition: The anti-polymerization effect of amines is often achieved through a hydrogen transfer reaction with chain radicals. Detailed mechanistic studies are needed to confirm if this compound follows a similar pathway.

Synergistic Effects: Amines can exhibit enhanced inhibitory effects when used in combination with other substances like phenols or oxygen. Investigating such synergistic mixtures could lead to highly effective inhibitor formulations.

Table 3: Classes of Amine-Related Polymerization Inhibitors

Inhibitor ClassMechanism of ActionExamples
Hydroxylamines Act as radical scavengers. wikipedia.orgDiethylhydroxylamine (DEHA).
Aromatic Amines Thought to react via aminoxyl radical intermediates. wikipedia.orgp-Phenylenediamines, Phenothiazine. wikipedia.org
Amine Stabilizers Can stabilize other inhibitor species, such as nitroxides, preventing antagonistic effects. google.comPrimary and secondary amines used with TEMPO. google.com

Integration of Artificial Intelligence and High-Throughput Screening in Discovery Research

Key applications include:

Virtual Screening: AI models, particularly machine learning algorithms, can screen vast virtual libraries of compounds to identify molecules with a high probability of being active, thus focusing physical screening efforts on the most promising candidates. dundee.ac.uknih.gov

Assay Optimization and Data Analysis: AI can optimize HTS assay conditions to enhance performance and can analyze the massive datasets generated to identify hits, uncover patterns, and reduce false positives with greater speed and accuracy than traditional methods. patsnap.comthelifescience.org

De Novo Design: AI can be used to design entirely new molecules based on the structural information from this compound and its desired activity profile, expanding the accessible chemical space beyond existing libraries. patsnap.com

Table 4: Benefits of Integrating AI with High-Throughput Screening

BenefitDescription
Increased Efficiency Accelerates the drug discovery pipeline by rapidly identifying promising compounds from vast chemical libraries. oxfordglobal.com
Enhanced Accuracy Improves the precision of identifying promising candidates by reducing false positives and negatives through predictive modeling. thelifescience.org
Cost Reduction Lowers the costs associated with testing large numbers of inactive compounds by prioritizing candidates with a higher likelihood of success. oxfordglobal.com
Novelty in Design Enables the exploration of vast chemical spaces and the design of novel scaffolds that might not be discovered through traditional screening alone. dundee.ac.uknih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.